molecular formula C28H44O2 B13859423 1alpha-Hydroxy Vitamin D2-d3

1alpha-Hydroxy Vitamin D2-d3

Cat. No.: B13859423
M. Wt: 415.7 g/mol
InChI Key: HKXBNHCUPKIYDM-LBXSFKEFSA-N
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Description

1alpha-Hydroxy Vitamin D2-d3 is a synthetic analog of vitamin D, specifically designed to mimic the biological activity of naturally occurring vitamin D compounds. This compound plays a crucial role in calcium and phosphorus metabolism, making it essential for maintaining bone health and overall physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-Hydroxy Vitamin D2-d3 involves several steps, starting from the precursor compounds vitamin D2 and vitamin D3. The process typically includes hydroxylation at the C-1 position. One efficient method involves the conversion of vitamin D3 tosylates to 3,5-cyclovitamin D derivatives, followed by allylic oxidation with selenium dioxide and acid-catalyzed solvolysis to yield the 1alpha-hydroxyvitamin D analogs .

Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques for purification and quantification. These methods ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1alpha-Hydroxy Vitamin D2-d3 undergoes various chemical reactions, including hydroxylation, oxidation, and substitution. The hydroxylation at the C-1 position is a critical step in its synthesis .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is this compound, which can be further modified to produce other analogs with varying biological activities .

Mechanism of Action

1alpha-Hydroxy Vitamin D2-d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. Upon binding, it induces conformational changes in the VDR, allowing it to interact with vitamin D response elements (VDREs) in the DNA. This interaction leads to the transcription of genes involved in calcium and phosphorus metabolism, immune response, and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1alpha-Hydroxy Vitamin D2-d3 is unique due to its synthetic origin and specific hydroxylation pattern, which allows for targeted biological activity. Unlike naturally occurring vitamin D compounds, it can be precisely modified to enhance or reduce specific effects, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C28H44O2

Molecular Weight

415.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19?,20-,24-,25-,26+,27+,28-/m1/s1/i3D3

InChI Key

HKXBNHCUPKIYDM-LBXSFKEFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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